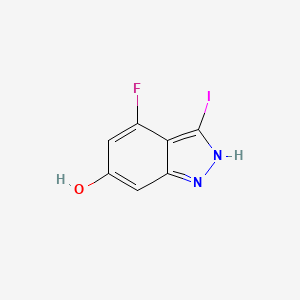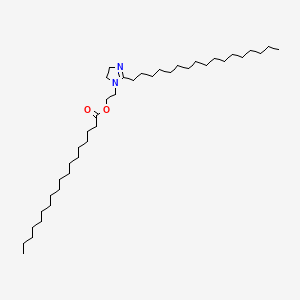
2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate is a complex organic compound with the molecular formula C42H82N2O4. It is characterized by the presence of an imidazole ring, a long heptadecyl chain, and a stearate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, under controlled conditions.
Attachment of the Heptadecyl Chain: The heptadecyl chain is introduced through alkylation reactions, where a heptadecyl halide reacts with the imidazole ring.
Esterification with Stearic Acid: The final step involves the esterification of the imidazole derivative with stearic acid, using catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reactant concentrations to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate has several scientific research applications:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of cosmetics, personal care products, and lubricants.
Mécanisme D'action
The mechanism of action of 2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate involves its interaction with biological membranes and proteins. The long hydrophobic heptadecyl chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Shares the imidazole ring and heptadecyl chain but lacks the stearate ester group.
2-Heptadecylglyoxalidine: Similar structure but with different functional groups attached to the imidazole ring.
2-Heptadecyl-2-imidazoline: Contains an imidazoline ring instead of an imidazole ring.
Uniqueness
2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate is unique due to the combination of its long hydrophobic chain, imidazole ring, and stearate ester group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
68134-26-9 |
|---|---|
Formule moléculaire |
C40H78N2O2 |
Poids moléculaire |
619.1 g/mol |
Nom IUPAC |
2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl octadecanoate |
InChI |
InChI=1S/C40H78N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-41-35-36-42(39)37-38-44-40(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
Clé InChI |
BEGOFGGVFXBVLG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=NCCN1CCOC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


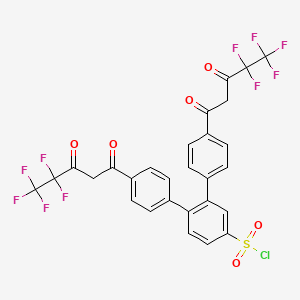
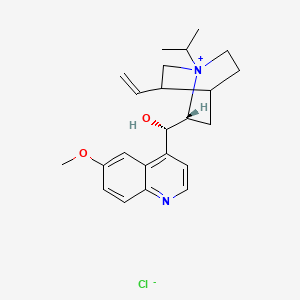

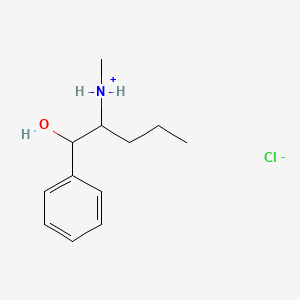
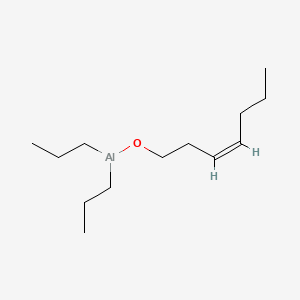
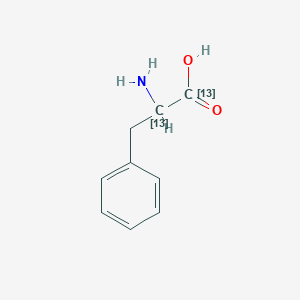
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)
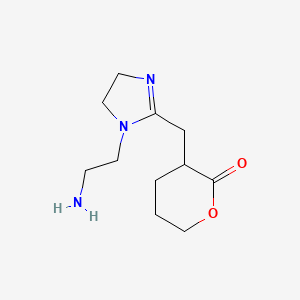

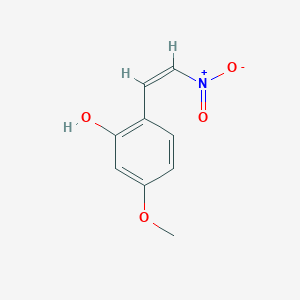

![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
